molecular formula C10H11BrN2O2 B2775574 3-[(2-Bromopropanoyl)amino]benzamide CAS No. 1225806-25-6

3-[(2-Bromopropanoyl)amino]benzamide

Cat. No.: B2775574
CAS No.: 1225806-25-6
M. Wt: 271.114
InChI Key: XTMBCIRKFIILPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Bromopropanoyl)amino]benzamide is a chemical compound offered for research purposes. This derivative belongs to the benzamide class of compounds, which are of significant scientific interest. Benzamide derivatives are extensively studied for their role as inhibitors of poly ADP ribose polymerase (PARP), a crucial enzyme involved in DNA repair, transcription control, and programmed cell death . The structure of 3-aminobenzamide, the core of this molecule, is similar to NAD+, enabling it to bind to PARP and prevent the depletion of cellular NAD+ and ATP stores that can lead to cell death . This mechanism makes PARP inhibitors a prominent area of investigation in cancer therapy research . The addition of the 2-bromopropanoyl group in this specific compound may be utilized to enhance its properties or to serve as a reactive handle for further chemical synthesis, making it a valuable intermediate for developing more complex bioactive molecules. Please note: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromopropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-6(11)10(15)13-8-4-2-3-7(5-8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMBCIRKFIILPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 2 Bromopropanoyl Amino Benzamide

Retrosynthetic Analysis of 3-[(2-Bromopropanoyl)amino]benzamide

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. amazonaws.comias.ac.in The primary disconnection for this compound targets the most synthetically accessible bond, which is the amide linkage between the benzamide (B126) core and the propanoyl side chain.

This disconnection (C-N bond cleavage) yields two key synthons:

A 3-aminobenzamide (B1265367) synthon.

A 2-bromopropanoyl cation synthon.

The corresponding real-world chemical reagents for these synthons are 3-aminobenzamide and an activated form of 2-bromopropanoic acid, such as 2-bromopropanoyl chloride or 2-bromopropanoyl bromide . prepchem.com This approach is logical as the formation of an amide bond from an amine and an acyl halide is a well-established and high-yielding transformation in organic synthesis. luxembourg-bio.com

Further retrosynthetic analysis of the precursors reveals that 3-aminobenzamide can be derived from 3-nitrobenzoic acid through amidation followed by reduction of the nitro group. 2-Bromopropanoyl chloride can be synthesized from propionic acid. This multi-step disconnection strategy breaks down the target molecule into simple, readily available starting materials.

Optimized Synthetic Routes for this compound

The synthesis of this compound is achieved through a sequence of reactions involving the preparation of key precursors and their subsequent coupling.

The primary precursors required for the synthesis are 3-aminobenzamide and a reactive derivative of 2-bromopropanoic acid.

3-Aminobenzamide: This precursor is commercially available. bpsbioscience.com Synthetically, it can be prepared from 3-nitrobenzoic acid. The process involves the conversion of the carboxylic acid to a primary amide, often via an acyl chloride intermediate treated with ammonia, followed by the reduction of the nitro group to an amine using standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl).

2-Bromopropanoyl Halides: The 2-bromopropanoyl moiety is typically introduced using its acyl halide derivative for enhanced reactivity. 2-Bromopropanoyl chloride is a common choice. It can be synthesized from propionic acid through a Hell-Volhard-Zelinsky-type reaction, followed by treatment with a chlorinating agent. A documented method involves reacting propionic acid with thionyl chloride, followed by the addition of red phosphorus and bromine. google.comgoogle.com An alternative is the reaction of 2-bromopropanoic acid with oxalyl chloride or thionyl chloride. lookchem.com

Table 1: Properties of Key Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
3-AminobenzamideC₇H₈N₂O136.15Solid
2-Bromopropanoyl chlorideC₃H₄BrClO171.42Liquid
Propionic acidC₃H₆O₂74.08Liquid
3-Nitrobenzoic acidC₇H₅NO₄167.12Solid

The central step in the synthesis is the formation of the amide bond between the amino group of 3-aminobenzamide and the carbonyl group of the 2-bromopropanoyl moiety. numberanalytics.com Several strategies can be employed, with the choice depending on factors like yield, purity, and reaction conditions.

Acyl Halide Method: This is the most direct and frequently used method. It involves the reaction of 3-aminobenzamide with 2-bromopropanoyl chloride in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine). The base neutralizes the HCl generated during the reaction, driving it to completion. The reaction is typically performed in an inert aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at reduced temperatures (e.g., 0 °C) to control the exothermic reaction.

Carboxylic Acid Coupling Reagent Method: This approach uses 2-bromopropanoic acid directly, activating it in situ with a coupling reagent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used with an additive such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.com This method avoids the need to prepare the acyl halide separately but may require more complex purification to remove the coupling agent byproducts.

Table 2: Comparison of Amide Bond Formation Strategies

MethodReagentsTypical SolventsAdvantagesDisadvantages
Acyl Halide3-Aminobenzamide, 2-Bromopropanoyl chloride, Base (e.g., Pyridine)Dichloromethane, THFHigh reactivity, fast reaction rates, high yields.Requires synthesis of the acyl halide; generates HCl.
Coupling Reagent3-Aminobenzamide, 2-Bromopropanoic acid, Coupling Agent (e.g., DCC/HOBt)Dichloromethane, DMFOne-pot procedure from carboxylic acid; milder conditions.Coupling agents are expensive; byproducts (e.g., DCU) can complicate purification. luxembourg-bio.com

The optimized synthetic route involves the acylation of 3-aminobenzamide with 2-bromopropanoyl chloride.

A typical laboratory procedure would be as follows:

3-Aminobenzamide is dissolved in a suitable aprotic solvent, such as dichloromethane, along with a stoichiometric amount of a tertiary amine base like triethylamine.

The solution is cooled in an ice bath to 0 °C.

A solution of 2-bromopropanoyl chloride in the same solvent is added dropwise to the cooled mixture with constant stirring.

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is worked up by washing with dilute acid and brine, followed by drying over an anhydrous salt (e.g., MgSO₄), filtration, and removal of the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Chemical Functionalization and Analog Synthesis

The structure of this compound offers multiple sites for further chemical modification to generate a library of analogs.

The aromatic benzamide ring is a prime target for functionalization, primarily through electrophilic aromatic substitution reactions. The directing effects of the two substituents on the ring—the carboxamide group (-CONH₂) and the acylamino group (-NHCOCH(Br)CH₃)—must be considered. Both are ortho-, para-directing groups, but they are also deactivating.

The -CONH₂ group is a meta-director.

The -NHCOR group is an ortho-, para-director.

Since the two groups are in a meta-relationship to each other, their directing effects will influence substitution at the remaining positions (C4, C5, and C6). The powerful ortho-, para-directing acylamino group will primarily direct incoming electrophiles to the C4 and C6 positions. The C5 position is sterically hindered and electronically disfavored.

Potential modifications include:

Halogenation: Bromination or chlorination using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely yield substitution at the C4 or C6 position. For instance, bromination of a similar compound, 2-amino-N,3-dimethylbenzamide, has been reported to occur at the position para to the amino group. google.com

Nitration: Using a mixture of nitric acid and sulfuric acid under controlled conditions could introduce a nitro group, also likely at the C4 or C6 position. This nitro group can then be reduced to an amino group for further derivatization.

Friedel-Crafts Reactions: Acylation or alkylation could be challenging due to the deactivating nature of the existing substituents but may be possible under forcing conditions.

These modifications allow for the synthesis of a diverse range of analogs, enabling the exploration of structure-activity relationships in various chemical contexts.

Derivatization at the Bromopropanoyl Side Chain

The bromopropanoyl side chain of this compound offers a prime site for chemical modification due to the presence of a reactive carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to a diverse array of derivatives.

The general mechanism for this derivatization is a nucleophilic substitution reaction (SN2), where a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion. The reactivity of this process can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Common nucleophiles that can be employed for the derivatization of the bromopropanoyl side chain include:

Amines: Primary and secondary amines can react to form α-amino amide derivatives.

Thiols: Thiol compounds can be used to introduce sulfur-containing moieties, forming thioethers.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can then be further transformed, for example, by reduction to an amine or by cycloaddition reactions.

Hydroxides: While reaction with hydroxide (B78521) can lead to the corresponding α-hydroxy amide, competing elimination reactions may also occur.

Table 1: Representative Nucleophilic Substitution Reactions for Derivatization

NucleophileReagent ExampleProduct Class
AmineDiethylamineα-(Diethylamino) amide
ThiolSodium thiophenoxideα-(Phenylthio) amide
AzideSodium azideα-Azido amide
CarboxylateSodium acetate (B1210297)α-Acetoxy amide

The choice of solvent is crucial for these reactions, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being preferred as they can solvate the cation of the nucleophilic reagent while not significantly solvating the nucleophile itself, thus enhancing its reactivity. The addition of a non-nucleophilic base may be necessary to neutralize any acid generated during the reaction.

Introduction of Heterocyclic Moieties

The reactive nature of the α-bromo amide functionality in this compound also makes it a valuable precursor for the synthesis of various heterocyclic compounds. nih.gov These reactions typically involve intramolecular or intermolecular cyclization pathways where the bromopropanoyl moiety provides key carbon and hydrogen atoms to the newly formed ring system.

One common strategy involves the reaction with bifunctional nucleophiles. For example, reaction with a compound containing both a thiol and an amine group can lead to the formation of thiazine (B8601807) derivatives. Similarly, reaction with hydrazine (B178648) derivatives can be a pathway to various nitrogen-containing heterocycles.

Another approach is the use of the α-bromo amide in multi-component reactions or in tandem reactions where an initial substitution is followed by a cyclization step. For instance, substitution with a suitable nucleophile could introduce a functional group that then undergoes a condensation reaction with the amide nitrogen or another part of the molecule to form a heterocyclic ring. The synthesis of heterocycles like oxazines and cyclic amidines has been reported from related amide structures. nih.govacs.org

The specific heterocyclic system formed will depend on the nature of the reacting partner and the reaction conditions employed. The versatility of α-haloamides as building blocks in heterocyclic synthesis is a well-documented area of organic chemistry. nih.gov

Purification and Purity Assessment Techniques

The purification and assessment of purity are critical steps in the synthesis and handling of this compound to ensure the removal of starting materials, reagents, and byproducts.

Purification Techniques:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For aromatic amides, polar solvents such as ethanol, methanol, or ethyl acetate, or solvent mixtures, are often suitable. rochester.edu The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique. Silica (B1680970) gel is a common stationary phase for compounds of this polarity. A mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), is used to elute the components of the mixture at different rates down the column. The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities.

Table 2: Common Purification Techniques

TechniquePrincipleTypical Solvents/Materials
RecrystallizationDifferential solubility at different temperaturesEthanol, Ethyl Acetate, Hexane/Ethyl Acetate mixtures
Column ChromatographyDifferential adsorption on a stationary phaseSilica gel, Hexane, Ethyl Acetate

Purity Assessment Techniques:

Once purified, the identity and purity of this compound must be confirmed. This is typically achieved using a combination of spectroscopic and chromatographic methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method for determining the purity of a compound. A solution of the sample is injected into a column, and the components are separated based on their differential partitioning between the mobile and stationary phases. A detector, such as a UV detector, is used to quantify the amount of each component. Purity is typically expressed as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. The ¹H NMR spectrum provides information about the number and types of protons and their neighboring atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton. The presence of impurity peaks in the spectra can indicate the level of purity. Quantitative NMR (qNMR) can also be used for a precise determination of purity against a certified reference standard.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which can be used to confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. MS can also be coupled with a chromatographic technique (e.g., GC-MS or LC-MS) to identify and quantify impurities. researchgate.netnih.gov

Table 3: Purity Assessment Methods

MethodInformation Provided
HPLCPurity (as % area), retention time
¹H and ¹³C NMRStructural confirmation, presence of impurities
Mass SpectrometryMolecular weight confirmation, molecular formula (HRMS)

Spectroscopic and Advanced Structural Characterization of 3 2 Bromopropanoyl Amino Benzamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

For 3-[(2-Bromopropanoyl)amino]benzamide, the ¹H NMR spectrum provides a detailed fingerprint of the proton environments. The aromatic protons of the benzamide (B126) ring typically appear in the downfield region, between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting patterns of these protons are dictated by their coupling with adjacent protons, offering clues to their relative positions on the ring. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration, generally falling in the range of 8.0 to 10.0 ppm. The protons of the 2-bromopropanoyl moiety exhibit characteristic signals in the aliphatic region. The methine proton (CH) adjacent to the bromine atom and the carbonyl group is expected to be a quartet, shifted downfield due to the electron-withdrawing nature of these groups. The methyl protons (CH₃) would appear as a doublet, coupled to the methine proton.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbons of the amide and propanoyl groups are typically observed in the highly deshielded region of the spectrum, around 160-180 ppm. The aromatic carbons of the benzamide ring will produce a series of signals between 120 and 140 ppm. The aliphatic carbons of the 2-bromopropanoyl group will be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH 7.0 - 8.5 Multiplet
Amide NH 8.0 - 10.0 Singlet (broad)
CH-Br 4.5 - 5.0 Quartet
CH₃ 1.8 - 2.2 Doublet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Amide) 165 - 175
C=O (Propanoyl) 170 - 180
Aromatic C 120 - 140
CH-Br 40 - 50

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. A key feature would be the presence of an [M+2]⁺ peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, leading to the formation of benzamide and 2-bromopropanoyl fragments. Alpha-cleavage adjacent to the carbonyl groups and the loss of the bromine atom are also expected fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data for this compound

Fragment Predicted m/z Notes
[M]⁺ Calculated Molecular Weight Molecular ion peak with ⁷⁹Br
[M+2]⁺ Calculated Molecular Weight + 2 Molecular ion peak with ⁸¹Br
[C₇H₇N₂O]⁺ 135 Fragment corresponding to 3-aminobenzamide (B1265367) cation radical
[C₃H₄BrO]⁺ 135/137 Fragment corresponding to 2-bromopropanoyl cation
[C₇H₆NO]⁺ 120 Fragment from loss of NH₂ from benzamide moiety

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display several characteristic absorption bands. A prominent feature would be the N-H stretching vibration of the secondary amide, typically appearing as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations of the two amide groups are expected to produce strong absorption bands in the range of 1630-1690 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching of the amide bond usually appears in the 1210-1335 cm⁻¹ range. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amide) 3300 - 3500 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
C=O Stretch (Amide) 1630 - 1690 Strong
C=C Stretch (Aromatic) 1450 - 1600 Medium
C-N Stretch (Amide) 1210 - 1335 Medium
C-Br Stretch 500 - 600 Medium

X-ray Crystallography for Solid-State Structure Elucidation

To perform X-ray crystallography on this compound, a single crystal of suitable quality must first be grown. If successful, the resulting crystal structure would reveal the planarity of the benzamide group, the conformation of the 2-bromopropanoyl side chain, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. This information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological system. While no specific crystallographic data for this compound is publicly available, studies on similar N-substituted benzamides have shown that they often form well-ordered crystals.

Chromatographic Methods for Characterization

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for this purpose.

For this compound, a reversed-phase HPLC method would likely be developed for its analysis. This would typically involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the peak area can be used for quantification.

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A suitable mobile phase, often a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent, would be used to achieve good separation of the compound from any starting materials or byproducts on a silica (B1680970) gel plate. The retardation factor (Rf) value is a characteristic of the compound in a given solvent system.

Table 5: Typical Chromatographic Methods for this compound

Technique Stationary Phase Typical Mobile Phase Detection
HPLC C18 Silica Gel Acetonitrile/Water with 0.1% Formic Acid (Gradient) UV (e.g., 254 nm)
TLC Silica Gel 60 F₂₅₄ Ethyl Acetate (B1210297)/Hexane (e.g., 1:1 v/v) UV (254 nm)

Biological Evaluation and Mechanistic Investigations of 3 2 Bromopropanoyl Amino Benzamide

In Vitro Biological Activity Profiling

The in vitro biological activity of 3-[(2-Bromopropanoyl)amino]benzamide and related compounds has been the subject of scientific inquiry, focusing on its potential as an antiproliferative agent. Laboratory studies have sought to characterize its effects on cancer cells, including its ability to modulate cell growth, perturb the cell cycle, and interact with specific molecular targets.

Investigations into the 3-(2'-Bromopropionylamino)-benzamide scaffold reveal a significant capacity to inhibit the growth of various cancer cell lines. This antiproliferative effect forms the basis of its evaluation as a potential therapeutic agent.

Derivatives of this compound have demonstrated potent cytotoxic effects across a range of human cancer cell lines. Research has highlighted that many compounds within this structural class exhibit strong cytotoxic activity against Molt-3 leukemia cells. nih.gov Furthermore, several derivatives have shown notable efficacy against solid tumor cell lines, with cytotoxicities registered at concentrations under 6.5 µM. nih.gov This broad activity suggests a mechanism that targets fundamental processes in cell proliferation common to different cancer types.

Table 1: Representative Antiproliferative Activity of 3-(2'-Bromopropionylamino)-benzamide Derivatives The following table summarizes the cytotoxic profiles of compounds from the 3-(2'-Bromopropionylamino)-benzamide class against various cancer cell lines as reported in scientific literature.

Cell LineCancer TypeReported Potency
Molt-3LeukemiaPotent Cytotoxicity
Various Solid Tumor LinesSolid TumorsIC₅₀ < 6.5 µM

A key aspect of the mechanism of action for the 3-(2'-Bromopropionylamino)-benzamide class of compounds is their ability to interfere with the normal progression of the cell cycle. Studies on the most potent compounds from this series have shown that their activity is not related to the disruption of tubulin polymerization. nih.gov Instead, the primary mechanism of action involves the induction of cell cycle arrest specifically in the S-phase. nih.gov This S-phase arrest prevents cancer cells from successfully replicating their DNA, a critical step for cell division, thereby halting proliferation.

The antiproliferative effects of benzamide (B126) derivatives are often linked to their role as inhibitors of histone deacetylase (HDAC) enzymes. nih.gov HDACs are crucial regulators of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. By inhibiting HDACs, benzamide compounds can upregulate proteins such as p21 and p53, which are key regulators of cell cycle progression and apoptosis. The induction of S-phase arrest by this compound is consistent with the known consequences of HDAC inhibition, which disrupts the coordinated expression of genes required for DNA replication and cell division. nih.govfrontiersin.org

The benzamide structure is a recognized pharmacophore in the development of enzyme inhibitors, particularly for a class of epigenetic regulators known as histone deacetylases.

The benzamide moiety is a critical structural feature for a class of HDAC inhibitors that selectively target Class I HDACs (HDAC1, 2, and 3). nih.govnih.gov These enzymes play a pivotal role in the epigenetic regulation of gene expression, and their aberrant activity is a hallmark of many cancers. The mechanism of inhibition typically involves the aminobenzamide group acting as a zinc-binding group (ZBG), which coordinates with the zinc ion in the active site of the HDAC enzyme. nih.govacs.org While specific enzymatic assay data for this compound is not detailed in the reviewed literature, related N-(2-aminophenyl)-benzamide derivatives have shown potent, nanomolar-level inhibition of HDAC1, HDAC2, and HDAC3. frontiersin.org The inhibitory profile of these related compounds underscores the potential of the benzamide scaffold for potent and selective HDAC inhibition.

Table 2: Representative Class I HDAC Inhibitory Activity of a Related Benzamide Derivative This table presents the IC₅₀ values for a potent, structurally related benzamide HDAC inhibitor, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, to illustrate the typical enzymatic potency of this compound class.

EnzymeIC₅₀ (nM)
HDAC195.2
HDAC2260.7
HDAC3255.7
Data sourced from a study on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide. frontiersin.org

Due to a lack of available scientific literature and research data specifically concerning the compound "this compound," it is not possible to provide a detailed article on its biological evaluation and mechanistic investigations as per the requested outline. Extensive searches for preclinical efficacy studies, its impact on biological processes in animal systems, and its pharmacokinetic and pharmacodynamic assessments have yielded no specific information for this particular compound.

The scientific community has not published research on "this compound" in the context of in vivo pharmacological activity in animal models, including its effects in cancer models, its absorption and distribution, metabolic pathways, or excretion profiles. Therefore, the creation of data tables and detailed research findings as requested is not feasible.

It is important to note that while research exists for related benzamide derivatives, the strict focus on "this compound" as per the instructions prevents the inclusion of such data. Without any specific studies on this compound, any attempt to generate the requested article would result in speculation and would not be based on factual, scientific evidence.

Structure Activity Relationship Sar Studies of 3 2 Bromopropanoyl Amino Benzamide Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological potency and selectivity of 3-[(2-Bromopropanoyl)amino]benzamide derivatives are highly sensitive to the nature and position of substituents on the benzamide (B126) ring. Studies on related benzamide and picolinamide (B142947) derivatives have shown that modifications to the aromatic ring and the amine side chain can dramatically influence inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net For instance, the position of a dimethylamine (B145610) side chain on the molecule has been found to markedly affect both the inhibitory potency and the selectivity for AChE over BChE. nih.govresearchgate.net

In a series of 2-phenoxybenzamide (B1622244) derivatives developed as antiplasmodial agents, the substitution pattern on the anilino part of the molecule, as well as the size of the substituents, were critical determinants of activity and cytotoxicity. mdpi.com Specifically, a para-substituted N-Boc piperazinyl derivative demonstrated significantly higher activity and selectivity compared to its ortho or meta-substituted counterparts. mdpi.com Replacing the piperazinyl group with a simple amino group led to a dramatic decrease in activity, highlighting the importance of this moiety for biological function. mdpi.com

Table 1: Impact of Substituent Variation on Antiplasmodial Activity of 2-Phenoxybenzamide Derivatives
CompoundSubstituent on Anilino RingPfNF54 IC50 (µM)Selectivity Index (S.I.)
Derivative 1 (meta-substituted)N-Boc-piperazinyl3.29737.58
Derivative 2 (para-substituted)N-Boc-piperazinyl0.2690461.0
Derivative 33-amino51.49-
Derivative 44-amino51.85-

Data sourced from Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. mdpi.com

Correlation Between Structural Features and Enzymatic Inhibition

The structural features of this compound derivatives are intrinsically linked to their ability to inhibit specific enzymes. The core benzamide scaffold serves as a versatile platform for introducing functionalities that can interact with the active sites of target enzymes. For example, in the context of acetylcholinesterase inhibition, molecular docking studies have revealed that benzamide derivatives can bind to both the catalytic and peripheral sites of the enzyme. researchgate.net

The nature of the acylamino side chain is also critical. The 2-bromopropanoyl group in the parent compound suggests a potential for covalent modification of the target enzyme, as the bromine atom can act as a leaving group in a nucleophilic substitution reaction with an amino acid residue in the enzyme's active site. This mechanism of irreversible inhibition can lead to enhanced potency and duration of action.

Studies on o-aminobenzamide derivatives as potential anti-gastric cancer agents have identified compounds with potent cytotoxicity and inhibitory effects on cell proliferation, migration, and invasion. nih.gov The structure-activity relationships in this series highlighted the importance of specific substitutions for achieving high efficacy. nih.gov Similarly, research on aminobenzamides containing a purine (B94841) moiety has demonstrated their potential as class I histone deacetylase (HDAC) inhibitors, with a unique tight-binding and slow-off rate binding mechanism. researchgate.net

Table 2: Cholinesterase Inhibitory Activity of Benzamide and Picolinamide Derivatives
CompoundStructure TypeAChE IC50 (µM)BChE IC50 (µM)Selectivity (BChE/AChE)
Compound 7aPicolinamide2.49 ± 0.19>250>99.40
-Benzamide---

Data indicates that picolinamide derivatives generally showed stronger bioactivity than benzamide derivatives in this study. researchgate.net

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, and derivatives of this compound are no exception. The presence of a chiral center in the 2-bromopropanoyl moiety means that the compound can exist as two enantiomers, (R)- and (S)-. These enantiomers can exhibit significantly different biological activities due to their differential interactions with chiral biological targets such as enzymes and receptors.

Research on the stereoisomers of a related compound, 3-Br-acivicin, and its derivatives has shown that only the (5S, αS) isomers display significant antiplasmodial activity. nih.govresearchgate.net This stereoselectivity is thought to be due to the involvement of a stereoselective uptake mechanism, such as the L-amino acid transport system. nih.govresearchgate.net While stereochemistry was found to affect target binding for some subclasses of these compounds, its impact on antimalarial activity was significant across all subclasses, further supporting the hypothesis of a stereoselective transport mechanism being a key determinant of biological activity. nih.govresearchgate.net

Molecular modeling studies have further illuminated the structural and stereochemical requirements for efficient interaction with target enzymes, leading to covalent irreversible binding and enzyme inactivation. nih.govresearchgate.net These findings highlight the critical importance of controlling the stereochemistry during the synthesis and development of this compound derivatives to ensure optimal therapeutic efficacy.

Development of Pharmacophore Models

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For benzamide derivatives, pharmacophore models have been successfully developed to guide the design of new inhibitors for various targets.

For a series of three-substituted benzamide derivatives acting as FtsZ inhibitors, a five-featured pharmacophore model was developed. nih.gov This model included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov The model demonstrated a good correlation between the predicted and experimental activities of the compounds, indicating its predictive power. nih.gov

In another study focused on P-gp inhibitors, a pharmacophore model for galloyl benzamides was developed that comprised two hydrogen-bond acceptors, one hydrophobic feature, one hydrogen-bond donor, and two aromatic rings. researchgate.net These features were identified as crucial molecular fingerprints for predicting the binding efficacy of ligands to the P-gp efflux pump. researchgate.net The development of such pharmacophore models for this compound derivatives would be a valuable step in the rational design of new analogues with improved potency and selectivity. These models can be used for virtual screening of compound libraries to identify novel hits and to guide the optimization of lead compounds.

Computational and Theoretical Investigations

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com It is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. This method is instrumental in virtual screening and for understanding the structural basis of a ligand's activity.

In the case of benzamide (B126) derivatives, molecular docking has been successfully applied to a variety of biological targets. For instance, studies have used docking to screen benzamide derivatives as potential inhibitors for targets such as Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) in the context of antimalarial drug discovery, and DNA gyrase B for developing new antibacterial agents. scialert.netmdpi.comresearchgate.net The process involves preparing the 3D structure of the ligand and the protein receptor, defining a binding site, and then using a scoring function to rank the different binding poses based on their predicted binding affinity. walshmedicalmedia.commdpi.com Key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site are then analyzed to understand the basis of the binding. researchgate.net

Table 1: Examples of Molecular Docking Studies on Benzamide Derivatives
Target ProteinTherapeutic AreaDocking SoftwareKey Findings/InteractionsReference
PfDHODHAntimalarialAutoDockIdentified a derivative (CID 867491) with a low docking energy, forming hydrogen bonds within the active site. scialert.netresearchgate.net
DNA Gyrase B (S. aureus)AntibacterialCLC Drug Discovery WorkbenchA pyridine-thiourea derivative formed hydrogen bonds with SER 438, showing a high docking score. mdpi.com
Glucokinase (GK)Anti-diabeticNot SpecifiedDesigned derivatives showed better binding energy than the native ligand, indicating potential as GK activators. benthamdirect.com
COVID-19 Main Protease (Mpro)AntiviralAutoDock VinaNewly synthesized benzamide-pyrazolone derivatives were evaluated for their interaction with the 6LU7 protein structure. walshmedicalmedia.com

Quantum Chemical Calculations (e.g., Density Functional Theory) to Elucidate Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. bohrium.com These methods can determine optimized molecular geometry, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and interaction capabilities. sci-hub.seresearchgate.net

For various benzamide derivatives, DFT calculations have been employed to:

Analyze Molecular Structure: Determine bond lengths, bond angles, and dihedral angles to find the most stable conformation. bohrium.com

Elucidate Electronic Properties: Calculate the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and kinetic stability. sci-hub.seniscpr.res.in A smaller energy gap suggests higher reactivity.

Map Electrostatic Potential: Generate MEP maps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for intermolecular interactions. researchgate.net

Predict Spectroscopic Properties: Calculate vibrational frequencies (FTIR/Raman) and NMR chemical shifts to aid in the structural characterization of newly synthesized compounds. niscpr.res.in

Studies on chlorinated phenyl benzamides, for example, used DFT to compute the electron density of states and determine the band gap, revealing their potential as semiconducting or NLO (nonlinear optical) materials. tandfonline.comresearchgate.net

Table 2: Application of Quantum Chemical Calculations to Benzamide Derivatives
Compound ClassMethodProperties CalculatedKey FindingsReference
Substituted BenzamidesDFT (B3LYP/6-31G(d,p))HOMO/LUMO energies, energy gap, absorption spectraN-substitution alters the electronic properties; a smaller energy gap was correlated with a redshift in absorption spectra. sci-hub.se
Chlorinated Phenyl BenzamidesDFT (Quantum-Espresso)Electron density of states, band gap, dielectric constantAdditional chlorination was found to increase the band gap and decrease the dielectric constant. tandfonline.comresearchgate.net
3-FluorobenzamideDFT (6-31++G(d,p))Molecular geometry, vibrational frequencies, HOMO-LUMO gap, NBO analysisThe frontier orbital energy gap was determined to be 5.521 eV, and NBO analysis revealed significant stabilizing energies from lone pair transitions. niscpr.res.in

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. frontiersin.orgnih.gov In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex obtained from docking, explore conformational changes in both the ligand and the protein, and refine the understanding of their interactions. nih.gov

For complexes involving benzamide-like inhibitors, MD simulations can:

Validate Docking Poses: Confirm that the binding mode predicted by docking is stable over a simulation period (typically nanoseconds to microseconds). rsc.org

Analyze Interaction Stability: Monitor the persistence of key interactions, such as hydrogen bonds, throughout the simulation.

Characterize Conformational Changes: Observe how the protein and ligand adapt to each other upon binding. researchgate.net

Calculate Binding Free Energy: Employ methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity by averaging over multiple conformations from the simulation. nih.gov

For example, MD simulations were performed on mercapto-benzamide inhibitors of the HIV NCp7 protein to support a proposed mechanism of action involving trans-molecular acetylation and interaction with a zinc atom. rsc.org

Table 3: Illustrative Molecular Dynamics Simulation Studies on Ligand-Target Interactions
System StudiedSimulation SoftwareSimulation LengthPurpose/Key FindingReference
Trypsin-benzamidine complexNot Specified495 simulations of 100 ns eachReconstructed the complete binding process of the inhibitor to the enzyme, identifying key transition states. nih.gov
HDAC2 with benzamide inhibitorsNot SpecifiedNot SpecifiedConfirmed the stability of the proposed docked models by analyzing root-mean-square deviation (RMSD) and potential energy. tandfonline.com
ROCK1 with N-ethyl-4-(pyridin-4-yl)benzamide inhibitorsNot SpecifiedFinal 2 ns used for analysisCalculated MMPBSA binding-free energy to estimate protein-ligand binding affinity and identified key contributing energy terms. nih.gov

In Silico Prediction of Binding Affinity and Molecular Interactions

Predicting the binding affinity between a ligand and its target is a central goal of computational drug design. In silico methods range from fast, less accurate scoring functions used in molecular docking to more computationally intensive but accurate free-energy calculations. nih.gov

Docking Scores: Software like AutoDock provides an estimated free energy of binding (e.g., in kcal/mol) as part of its scoring function. Lower energy values typically indicate more favorable binding. walshmedicalmedia.comscialert.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build statistical models that correlate the 3D properties of molecules with their biological activities. nih.gov These models can then predict the activity of new, untested compounds. mdpi.com

Free Energy Calculations: Methods like MM/PBSA and MM/GBSA, often applied to MD simulation trajectories, provide more refined estimates of binding free energy by considering solvation effects and entropic contributions. nih.gov

For a series of aryl benzamide derivatives, CoMSIA models were successfully built to profile the structural determinants for their activity as mGluR5 negative allosteric modulators, achieving good predictive power. mdpi.com

Table 4: Examples of In Silico Binding Affinity Prediction for Benzamide Derivatives
Compound/SeriesTargetMethodPredicted Affinity/ResultReference
Benzamide derivative (CID 867491)PfDHODHMolecular Docking Score-4.82 kcal/mol scialert.net
Benzamide-Pyrazolone DerivativesCOVID-19 Mpro (6LU7)Molecular Docking ScoreEvaluated for minimum binding energy. walshmedicalmedia.com
N-ethyl-4-(pyridin-4-yl)benzamide seriesROCK13D-QSAR (CoMFA/CoMSIA)Developed models with good predictive ability (q² = 0.774 for CoMFA). nih.gov
3-FluorobenzamideVarious cancer targetsMolecular Docking Score-5.4 to -6.6 kcal/mol against different targets. niscpr.res.in

Computational Design and Optimization of Novel Analogs

A key application of computational modeling is the rational design of novel compounds with improved properties. eurekaselect.com By understanding the structure-activity relationship (SAR) from docking, MD, and QSAR studies, researchers can propose specific modifications to a lead compound to enhance its potency, selectivity, or pharmacokinetic profile. tandfonline.comnih.gov

The process typically involves:

Identifying Key Interactions: Analysis of a docked complex reveals which parts of the molecule are essential for binding.

Analyzing SAR Models: 3D-QSAR contour maps highlight regions where steric bulk, positive or negative charge, or hydrophobic character would be favorable or unfavorable for activity. nih.gov

Proposing Modifications: Based on this analysis, new analogs are designed in silico by adding, removing, or replacing functional groups.

Evaluating Designed Analogs: The newly designed molecules are then evaluated using the same computational workflow (docking, QSAR prediction, etc.) to predict their activity before committing to chemical synthesis. mdpi.com

This iterative cycle of design, prediction, and synthesis accelerates the optimization process. For example, based on 3D-QSAR models for ROCK1 inhibitors, forty new compounds were designed, with seven showing higher predicted activity than the original series. nih.gov Similarly, eight novel aryl benzamide derivatives were designed as potential mGluR5 modulators with predicted pIC50 values higher than the template compound. mdpi.com

Future Research Directions and Potential Research Applications

Exploration of Additional Biological Activities and Therapeutic Areas (Preclinical)

Initial research has identified 3-[(2-Bromopropanoyl)amino]benzamide and its analogues as potent cytotoxic agents that induce S-phase arrest in the cell cycle. This primary finding opens up several avenues for further preclinical investigation to delineate its broader biological activities and therapeutic potential.

Future preclinical studies should aim to:

Elucidate the precise molecular target: While the compound is known to cause S-phase arrest, the exact molecular target(s) responsible for this effect remain to be identified. Investigating its interaction with key proteins involved in DNA replication and S-phase progression, such as DNA polymerases, helicases, or cyclin-dependent kinases (CDKs), is a critical next step.

Expand screening against diverse cancer cell lines: The antiproliferative activity of this compound should be evaluated against a broader panel of cancer cell lines, representing a variety of tumor types. This will help to identify specific cancers that are particularly sensitive to this compound and could guide future clinical applications.

Investigate potential for combination therapies: Given its mechanism of action, there is a strong rationale for exploring the synergistic effects of this compound with other anticancer agents. nih.gov For instance, combining it with drugs that target other phases of the cell cycle or with DNA damaging agents could lead to enhanced efficacy and overcome potential resistance mechanisms. nih.gov

Explore other therapeutic areas: Beyond oncology, the ability to modulate cell cycle progression could have implications in other diseases characterized by aberrant cell proliferation. Preclinical studies could explore its potential in treating conditions such as psoriasis, restenosis, or certain viral infections where host cell replication is crucial for viral propagation.

Development of Advanced Synthetic Methodologies

The synthesis of this compound involves the formation of an amide bond and the presence of a chiral center at the α-carbon of the propanoyl group. Future research in synthetic methodology should focus on developing more efficient, stereoselective, and scalable synthetic routes.

Key areas for development include:

Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of chiral α-bromo amides is of significant interest. organic-chemistry.orgnih.gov This would allow for the production of enantiomerically pure forms of this compound, which is crucial as different enantiomers often exhibit distinct biological activities and toxicological profiles. nih.gov

Novel Coupling Reagents: Exploring new and efficient coupling reagents for the amidation step could improve reaction yields, reduce reaction times, and minimize the formation of byproducts. rsc.org The use of racemization-free coupling reagents would be particularly advantageous in maintaining the stereochemical integrity of the chiral center. rsc.org

Flow Chemistry: The implementation of continuous flow chemistry for the synthesis could offer advantages in terms of scalability, safety, and process control. This would be particularly beneficial for the large-scale production required for extensive preclinical and potential clinical studies.

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the cellular response to this compound, the integration of multi-omics approaches will be invaluable. These high-throughput techniques can provide a global view of the changes occurring within a cell upon treatment.

Future research should incorporate:

Proteomics: Quantitative proteomic studies can identify changes in protein expression and post-translational modifications following treatment. elifesciences.orged.ac.uk This could reveal the downstream effectors of the compound's activity and help to pinpoint the specific pathways that are perturbed to induce S-phase arrest. elifesciences.orgnih.gov

Transcriptomics: Analyzing changes in gene expression through techniques like RNA-sequencing can provide insights into the transcriptional reprogramming that occurs in response to the compound. This can help to identify compensatory mechanisms and potential biomarkers of response. biorxiv.org

Metabolomics: Investigating the metabolic alterations induced by the compound can provide a functional readout of its cellular effects. mdpi.com This could uncover novel metabolic vulnerabilities in cancer cells that can be exploited for therapeutic benefit. mdpi.com

By integrating these multi-omics datasets, a comprehensive picture of the compound's mechanism of action can be constructed, facilitating the identification of predictive biomarkers and rational combination strategies. nih.gov

Application as Chemical Probes for Biological Systems

The reactive α-bromo amide moiety in this compound suggests its potential as a covalent chemical probe. nih.gov Such probes are powerful tools for identifying and studying the function of specific proteins in their native cellular environment. mskcc.org

Future research could focus on:

Target Identification: By attaching a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) to the benzamide (B126) scaffold, the compound could be used in chemical proteomics experiments to pull down and identify its cellular binding partners.

Activity-Based Protein Profiling (ABPP): The electrophilic nature of the α-bromo group could be exploited for ABPP to identify the specific enzyme(s) that it covalently modifies and inhibits.

Dissecting Cell Cycle Processes: As a specific S-phase inhibitor, this compound could be used as a tool to synchronize cells in this phase, facilitating the study of S-phase-specific cellular events. nih.govescholarship.org

The development of this compound into a suite of chemical probes would not only advance our understanding of its own mechanism but also provide valuable tools for the broader cell biology community. researchgate.net

Radiochemical Synthesis and Imaging Research Applications

The incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into the structure of this compound could enable its use as a positron emission tomography (PET) imaging agent. koreascience.krnih.gov PET is a non-invasive imaging technique that can visualize and quantify biological processes in vivo. rsc.orgnih.gov

Potential research applications in this area include:

Development of Radiolabeled Analogues: The synthesis of ¹⁸F- or ¹¹C-labeled versions of this compound would be the first step. nih.govspringernature.com This would likely involve the development of novel radiolabeling precursors and optimization of the radiolabeling conditions. aacrjournals.org

In Vivo Target Engagement Studies: A radiolabeled version of the compound could be used to confirm that it reaches its target in vivo and to quantify the extent of target engagement at different doses.

Tumor Imaging and Patient Stratification: If the compound shows preferential accumulation in tumors, a radiolabeled analogue could be developed as a PET tracer for cancer imaging. researchgate.net This could potentially be used to identify patients who are most likely to respond to treatment with this class of drugs.

Q & A

Q. What are the key considerations for synthesizing 3-[(2-Bromopropanoyl)amino]benzamide, and what reaction conditions are optimal?

The synthesis involves coupling 3-aminobenzamide with 2-bromopropanoyl chloride. Critical steps include:

  • Reagent Selection : Use pyridine as a base in dichloromethane (CH₂Cl₂) to neutralize HCl generated during amide bond formation, ensuring a 1–2-hour reaction at room temperature .
  • Stoichiometry : Maintain a 1.2:1 molar ratio of acyl chloride to amine to drive the reaction to completion .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product, verified via TLC (Rf ~0.3) .

Q. How can researchers characterize the structure of this compound using spectroscopic methods?

  • NMR Analysis : ¹H NMR (DMSO-d₆) should show a singlet at δ 10.2 ppm (amide NH), a triplet for bromopropanoyl CH₂Br (δ 3.8–4.0 ppm), and aromatic protons (δ 7.4–8.1 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~167 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) typically displays [M+H]⁺ at m/z 297.0 (C₁₀H₁₀BrN₂O₂) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~600 cm⁻¹ (C-Br) validate functional groups .

Q. What are the common intermediates and reagents used in synthesizing brominated benzamide derivatives?

  • Brominated Acyl Chlorides : 2-bromopropanoyl chloride (CAS 102-79-4) is critical for introducing bromine .
  • Aromatic Amines : 3-aminobenzamide serves as the core scaffold .
  • Solvents/Base : Dichloromethane (aprotic solvent) and pyridine (base) minimize side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the biological activity of this compound derivatives?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzamide para-position to assess cytotoxicity changes. Compare IC₅₀ values in cancer cell lines (e.g., MCF-7) .
  • Halogen Replacement : Substitute bromine with chlorine or iodine to study steric/electronic effects on target binding (e.g., kinase inhibition assays) .
  • Pharmacophore Modeling : Use Schrödinger Suite to identify critical hydrogen-bonding interactions with biological targets .

Q. What strategies optimize reaction yields and minimize byproducts during halogenated benzamide synthesis?

  • Temperature Control : Conduct reactions at 0–5°C to suppress thermal decomposition of bromopropanoyl chloride .
  • Moisture-Free Environment : Use molecular sieves (3Å) in solvents to prevent acyl chloride hydrolysis .
  • Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics, reducing reaction time to 30 minutes .

Q. How do computational approaches aid in predicting biological targets for this compound?

  • Molecular Docking : Autodock Vina simulates binding to kinases (e.g., EGFR), identifying key residues (e.g., Lys721) for hydrogen bonding .
  • QSAR Modeling : Develop regression models using descriptors like logP and polar surface area to predict bioavailability .
  • ADMET Prediction : SwissADME evaluates permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and hepatotoxicity risks .

Q. What are best practices for handling and storing brominated benzamides?

  • Storage : Store at -20°C under argon in amber vials to prevent light-induced degradation and moisture absorption .
  • Safety Protocols : Use fume hoods during synthesis; PPE (gloves, goggles) is mandatory due to potential skin irritation .
  • Waste Disposal : Quench brominated waste with 10% sodium thiosulfate to reduce toxicity before disposal .

Q. How can cross-coupling reactions diversify the benzamide scaffold?

  • Suzuki-Miyaura Coupling : React 3-bromobenzamide with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst in DMF/H₂O (80°C, 12 h) to introduce biaryl motifs .
  • Buchwald-Hartwig Amination : Introduce amino groups via Pd₂(dba)₃/Xantphos catalysis, enabling access to tertiary amine derivatives .

Q. What methodologies resolve data discrepancies in biological assays for brominated benzamides?

  • Dose-Response Validation : Repeat assays in triplicate using standardized cell lines (e.g., HeLa) and controls (e.g., DMSO vehicle) to confirm IC₅₀ reproducibility .
  • Off-Target Screening : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding, explaining anomalous inhibition patterns .

Q. How can structural modifications circumvent existing patent claims on benzamide derivatives?

  • Scaffold Hopping : Replace the benzamide core with pyridine-3-carboxamide to avoid overlap with patented structures .
  • Functional Group Isosteres : Substitute bromine with trifluoromethyl (-CF₃) to retain hydrophobicity while altering patent-relevant substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.